molecular formula C8H15N3 B12873340 3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine

3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine

Cat. No.: B12873340
M. Wt: 153.22 g/mol
InChI Key: QTEMQCVNLAJKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine is a heterocyclic compound with the molecular formula C8H15N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine typically involves the cyclocondensation of hydrazine derivatives with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: This can involve replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to increase reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
  • (1,3-Dimethyl-1H-pyrazol-5-yl)(phenyl)methanone
  • 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine

Uniqueness

3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

3-(3,5-dimethyl-4H-pyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h8H,3-5,9H2,1-2H3

InChI Key

QTEMQCVNLAJKNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C1CCCN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.